molecular formula C14H18N6 B2902505 N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2415562-65-9

N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2902505
CAS No.: 2415562-65-9
M. Wt: 270.34
InChI Key: OXARGPMFRYJAGK-UHFFFAOYSA-N
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Description

N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures . The reaction mixture is stirred until completion, followed by the addition of water and further stirring to isolate the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or pyrazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methyl groups or the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. These enzymes are crucial for regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can potentially interfere with cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazine and pyrimidine rings. This structural combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N,4,6-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-10-6-11(2)18-14(17-10)19(3)12-8-20(9-12)13-7-15-4-5-16-13/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXARGPMFRYJAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2CN(C2)C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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